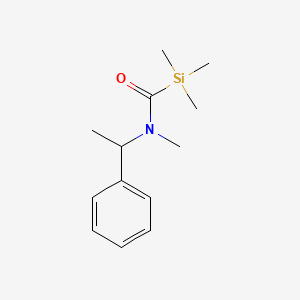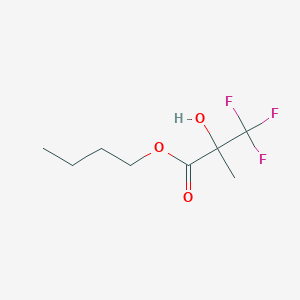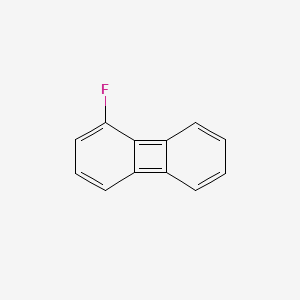
1-Fluorobiphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorobiphenylene is an organofluorine compound that belongs to the class of fluorinated biphenylenes It is characterized by the presence of a fluorine atom attached to the biphenylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorobiphenylene can be synthesized through several methods. One common approach involves the fluorination of biphenylene using electrophilic fluorinating agents such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent reacting with biphenylene to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Fluorobiphenylene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Electrophilic Fluorinating Agents: Used for the initial fluorination of biphenylene.
Palladium Catalysts: Commonly used in coupling reactions.
Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenylenes, while coupling reactions can produce extended aromatic systems .
Scientific Research Applications
1-Fluorobiphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the design of drugs with improved stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-fluorobiphenylene involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
1-Fluoronaphthalene: Another fluorinated aromatic compound with similar properties but different structural features.
1-Fluorobenzene: A simpler fluorinated aromatic compound used in various chemical reactions.
1-Fluoropyrene: A polycyclic aromatic compound with multiple fused rings and a fluorine atom.
Uniqueness: 1-Fluorobiphenylene is unique due to its biphenylene core structure, which provides distinct electronic and steric properties compared to other fluorinated aromatics. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
195201-93-5 |
|---|---|
Molecular Formula |
C12H7F |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
1-fluorobiphenylene |
InChI |
InChI=1S/C12H7F/c13-11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7H |
InChI Key |
UBVLIOFESZNVPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC=C(C3=C2C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


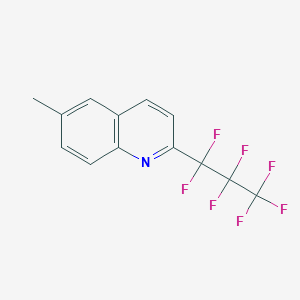

![N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12572088.png)
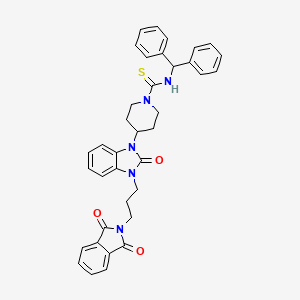
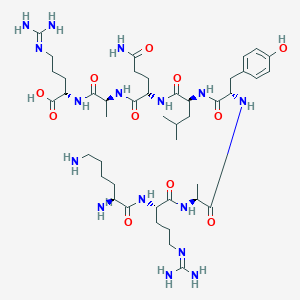
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
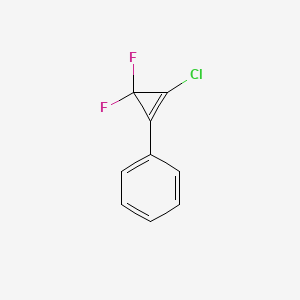
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
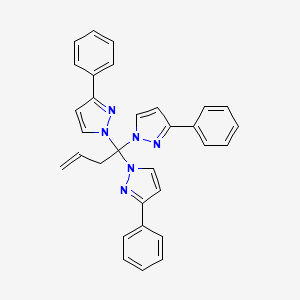
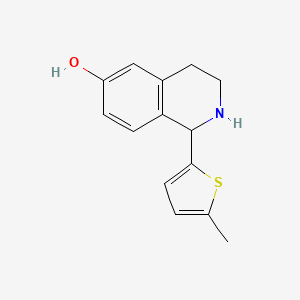
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)

